海天亭

描述

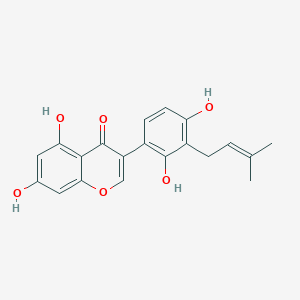

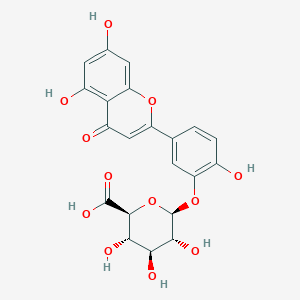

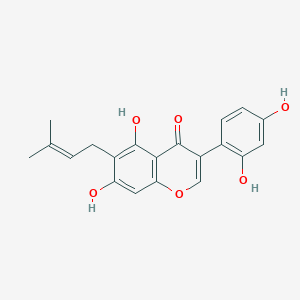

Maritimetin is an aurone, a type of natural phenol . It is the 6-glucoside of maritimetin and can be found in Coreopsis maritima . It is an anthochlor pigment, a kind of yellow pigment . Maritimetin shows strong diphenyl (2,4,6-trinitrophenyl)iminoazanium (DPPH) radical-scavenging activity with an IC50 value of 4.12 μM .

Synthesis Analysis

The synthesis of aurones, including Maritimetin, involves several important advances in the biochemistry and regulation of aurone biosynthesis . For example, several aurone synthases have been identified in distantly related plants, which include polyphenol oxidases and peroxidases .

Molecular Structure Analysis

Maritimetin has a molecular formula of C15H10O6 . Its average mass is 286.236 Da and its monoisotopic mass is 286.047729 Da .

Physical And Chemical Properties Analysis

Maritimetin has a molecular formula of C15H10O6 . Its average mass is 286.236 Da and its monoisotopic mass is 286.047729 Da .

科学研究应用

- "海天亭及其相关酮的自由基清除活性密度泛函理论研究",Nenadis, N. 和 Sigalas, M. P. (2008) 执笔。这项研究使用密度泛函理论,研究了海天亭和一系列合成酮的自由基清除活性。研究人员计算了各种分子描述符,以阐明这些化合物的氢原子和给电子能力。他们的发现对于理解类黄酮的构效关系原理,特别是所选酮的抗自由基特性具有重要意义。 (Nenadis 和 Sigalas,2008 年)。

搜索中确定的其他论文提供了海事科学和技术各个方面的见解,尽管它们与海天亭没有直接关系:

"面向硬件驱动的北极冰、风浪和洋流下水声传播和通信仿真",Hamm, C.、Blouin, S. 和 Taillefer, M. (2015) 执笔。本文讨论了用于研究北极海域水声传播和水下通信信号的硬件在环路声学模拟器的开发。 (Hamm、Blouin 和 Taillefer,2015 年)。

"海洋加工副产品的生物活性化合物——综述",Kim, S.-K. 和 Mendis, E. (2006) 执笔。这篇综述重点关注利用海洋加工副产品筛选生物活性化合物及其潜在应用。 (Kim 和 Mendis,2006 年)。

"我国海洋试验场建设战略",吴迪(2010 年)执笔。本文探讨了我国海洋试验场的发展,为海洋科研和技术发展提供了条件。 (吴迪,2010 年)。

"基于分布式光学传感器和传感器融合框架的临机态势感知研究港口试验台",Rüssmeier, N.、Hahn, A.、Nicklas, D. 和 Zielinski, O. (2017) 执笔。本文讨论了在海洋环境中使用物理实验试验台进行传感器数据融合和通信技术。 (Rüssmeier 等人,2017 年)。

属性

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-9-3-1-7(5-11(9)18)6-12-13(19)8-2-4-10(17)14(20)15(8)21-12/h1-6,16-18,20H/b12-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIFOHGQPKXLJE-SDQBBNPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318316 | |

| Record name | Maritimetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maritimetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.398 mg/L @ 25 °C (exp) | |

| Record name | Maritimetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

576-02-3 | |

| Record name | Maritimetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maritimetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maritimetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

292 °C | |

| Record name | Maritimetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Maritimetin and where is it found?

A1: Maritimetin is a naturally occurring aurone, a class of flavonoids known for their vibrant yellow color. It is found in various plant species, particularly within the Bidens genus. Examples include Bidens ferulifolia [], Bidens bipinnata [, , ], Bidens cernua [], and Coreopsis tinctoria [, ], among others [, , ].

Q2: What is the molecular formula and weight of Maritimetin?

A2: Maritimetin's molecular formula is C15H12O6, and its molecular weight is 288.25 g/mol. []

Q3: How does Maritimetin contribute to plant-pollinator interactions?

A3: Maritimetin, along with other 4-deoxyaurones, acts as a UV nectar guide in Bidens ferulifolia. These pigments accumulate in the base of the flower, creating a bicoloured pattern visible to UV-sensitive pollinating insects, guiding them towards nectar and pollen [].

Q4: How is Maritimetin biosynthesized in plants?

A4: Unlike 4-hydroxyaurones, the formation of 4-deoxyaurones like Maritimetin involves a two-step enzymatic process. First, chalcone 3-hydroxylase acts on the precursor chalcone. Subsequently, aurone synthase, acting as a catechol oxidase, catalyzes the final cyclization step to produce Maritimetin [].

Q5: What is the significance of the catechol moiety in Maritimetin's activity?

A5: The presence of a catechol moiety in the A ring of Maritimetin significantly contributes to its high antioxidant activity, which has been observed experimentally []. This structural feature is a common characteristic among highly active flavonoids.

Q6: How does the hydroxylation pattern of Maritimetin influence its activity?

A6: The hydroxylation pattern, specifically in ring B, plays a crucial role in determining the order of antioxidant activity in Maritimetin and related aurones [].

Q7: Which computational methods have been used to study Maritimetin's antioxidant properties?

A7: Density Functional Theory (DFT), particularly with the B3LYP exchange correlation functional, has been employed to investigate Maritimetin's radical scavenging activity. This method allows for the calculation of molecular descriptors related to hydrogen atom and electron donating abilities, crucial for antioxidant activity [].

Q8: What is the relationship between Maritimetin's structure and its radical scavenging activity?

A8: The O-H bond dissociation enthalpy (BDE) has been identified as a key parameter for characterizing Maritimetin's antiradical properties. This suggests that the ease with which Maritimetin can donate a hydrogen atom is crucial for its antioxidant activity [].

Q9: How does Maritimetin compare to other antioxidants in terms of activity?

A9: Maritimetin demonstrates strong antioxidant activity, with studies indicating its potential to scavenge DPPH() and superoxide anion (O2(-)) radicals []. Its activity is comparable to other aurones and flavonoids possessing similar structural features, such as a catechol moiety.

Q10: What are the potential applications of Maritimetin based on its reported activities?

A10: Maritimetin's antioxidant and potential anti-inflammatory properties [] suggest its potential application in preventing and combating disorders related to oxidative stress and inflammation. This could include applications in the pharmaceutical, nutraceutical, and cosmeceutical industries. Further research is necessary to fully explore and validate these potential applications.

Q11: What analytical techniques are used to identify and quantify Maritimetin?

A11: Maritimetin is commonly identified and quantified using a combination of techniques, including:

- Chromatographic methods: These include silica gel-polyamide column chromatography [, ], semi-preparative HPLC [], and liquid chromatography [].

- Spectroscopic analysis: This encompasses UV-Vis spectrophotometry [], FTIR [], and mass spectrometry [, ] to elucidate the structure and confirm the identity of Maritimetin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。